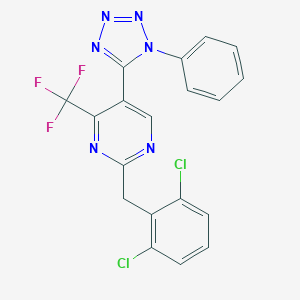
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPT and has a molecular formula of C15H12N4O. It is a white to light yellow crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins in the target organism. For example, in fungi, MPT has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In bacteria, MPT has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been shown to have a range of biochemical and physiological effects. In animals, it has been shown to cause liver and kidney damage at high doses. It has also been shown to have neurotoxic effects in some studies. However, the toxicity of MPT is generally low, and it is considered safe for use in laboratory experiments at appropriate doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one in laboratory experiments is its broad spectrum of biological activity. It has been shown to be effective against a wide range of organisms, including fungi, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield.
One of the main limitations of using MPT in laboratory experiments is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers and laboratory animals. Additionally, the exact mechanism of action of MPT is not fully understood, which can make it difficult to design experiments to investigate its biological activity.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one. One area of interest is the development of MPT-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the synthesis of novel organic materials using MPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of MPT and its potential applications in agriculture.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one involves the reaction of 4-methylbenzyl hydrazine and benzoyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, usually dichloromethane or chloroform, and is carried out under reflux conditions. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MPT has been shown to possess antifungal, antibacterial, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, MPT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. It has also been incorporated into polymers to enhance their mechanical and thermal properties.
In agriculture, MPT has been shown to have herbicidal activity against various weed species. It has also been investigated as a potential growth regulator for crops.
Propriétés
Nom du produit |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-15(19)17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
Clé InChI |
ILWFVTXUUMAVBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)